N,N,N',N'-tetrabenzylbenzene-1,4-dicarboxamide
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Overview
Description
N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide is an organic compound with the molecular formula C32H28N2O2 It is a derivative of benzene-1,4-dicarboxamide, where the amide groups are substituted with benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with benzylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzene-1,4-dicarboxylic acid chloride. This intermediate is then reacted with benzylamine to yield N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide .
Industrial Production Methods
In an industrial setting, the production of N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzene-1,4-dicarboxylic acid, while reduction can produce benzylamine derivatives.
Scientific Research Applications
N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl groups enhance the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-tetraphenylbenzene-1,4-dicarboxamide
- N,N,N’,N’-tetramethylbenzene-1,4-dicarboxamide
- N,N,N’,N’-tetraethylbenzene-1,4-dicarboxamide
Uniqueness
N,N,N’,N’-tetrabenzylbenzene-1,4-dicarboxamide is unique due to the presence of benzyl groups, which confer distinct hydrophobic and steric properties. These properties enhance its binding affinity to specific molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C36H32N2O2 |
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Molecular Weight |
524.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabenzylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H32N2O2/c39-35(37(25-29-13-5-1-6-14-29)26-30-15-7-2-8-16-30)33-21-23-34(24-22-33)36(40)38(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2 |
InChI Key |
RTPHIFXDMMPTQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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